Valine, 3-nitro- is a derivative of the essential amino acid valine, characterized by the addition of a nitro group at the third position of the carbon chain. This modification significantly alters its chemical properties and enhances its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is of interest due to its unique structural and functional characteristics, which make it a valuable subject for research and practical applications.
The synthesis of Valine, 3-nitro- typically involves the nitration of valine using nitrating agents such as nitric acid in the presence of sulfuric acid. This process requires careful control of reaction conditions to achieve selective nitration while minimizing degradation or unwanted side reactions.
Valine, 3-nitro- retains the core structure of valine but features a nitro group (-NO2) attached to the third carbon atom.
Valine, 3-nitro- can undergo several chemical reactions due to its functional groups:
The mechanism of action for Valine, 3-nitro- primarily revolves around its reactivity due to the nitro group. Nitro groups are known to affect biological processes by modifying protein structures and functions through nitration reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterizing Valine, 3-nitro-, confirming its structure and purity during synthesis .
Valine, 3-nitro- has a range of applications across various fields:
3-Nitro-valine is a post-translationally modified amino acid where a nitro group (–NO₂) is covalently attached to the aliphatic side chain of valine. Unlike aromatic residues (e.g., tyrosine), valine nitration targets its branched-chain alkyl group, resulting in distinct chemical and biological implications. This modification arises primarily under nitrosative stress, serving as a biomarker of reactive nitrogen species (RNS) activity in biological systems [2] [5].
The discovery of 3-nitro-valine is intertwined with research on protein nitration. While tyrosine nitration (3-nitrotyrosine) was first characterized in the 1980s [5], aliphatic nitration gained attention later due to advances in mass spectrometry. The compound’s systematic name is 3-nitro-2-aminopentanoic acid, reflecting the nitro group at the β-carbon of valine’s side chain. Its identification in proteomic studies emerged in the early 2000s alongside investigations into RNS-mediated protein damage [5] [8]. The term "3-nitro-valine" distinguishes it from isomeric forms (e.g., 2-nitro-valine) and aligns with IUPAC numbering for modified amino acids.
Core Structure and Modifications
Valine ((S)-2-amino-3-methylbutanoic acid) undergoes nitration primarily at the tertiary carbon of its isopropyl group. This yields 3-nitro-valine, where the nitro group introduces significant electronic and steric changes:
Isomeric Forms
Two structural isomers are possible:
Table 1: Structural Properties of Valine vs. 3-Nitro-Valine
Property | Valine | 3-Nitro-Valine |
---|---|---|
Side Chain | –CH(CH₃)₂ | –CH(NO₂)(CH₃)₂ |
pKa (Side Chain) | ~9.62 (Non-ionizable) | ~8.5 (Weakly acidic) |
Polarity | Hydrophobic | Amphiphilic |
Stereochemistry | Chiral α-carbon | Chiral α- and β-carbons |
The introduction of a nitro group at C3 creates a new chiral center, enabling R/S diastereomers. These stereoisomers may exhibit distinct biological activities and metabolic fates [10].
Formation via Reactive Nitrogen Species (RNS)
3-Nitro-valine is generated through RNS-mediated pathways, primarily involving peroxynitrite (ONOO⁻). Key mechanisms include:
Unlike tyrosine nitration, valine nitration lacks enzymatic catalysis and occurs stochastically. Its occurrence in proteins correlates with cellular oxidative/nitrosative stress markers like 3-nitrotyrosine [5].
Biological Implications
Table 2: Analytical Detection of 3-Nitro-Valine in Biological Samples
Method | Detection Limit | Key Challenges |
---|---|---|
GC-MS/MS | ~0.1 pmol/mg protein | Acid hydrolysis artifacts |
LC-EC | ~1 nM | Low abundance in complex matrices |
Biotin-Tagging + LC-MS/MS | ~0.01 pmol | Specificity for nitro groups |
Proteomic Significance
Computational predictions (e.g., GPS-YNO2 algorithm) suggest ~9.3% of human proteome residues are susceptible to nitration, including aliphatic sites like valine. However, evolutionary conservation analysis indicates nitrated residues are often functionally deleterious, implying 3-nitro-valine is a marker of pathological stress rather than regulatory modification [5].
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